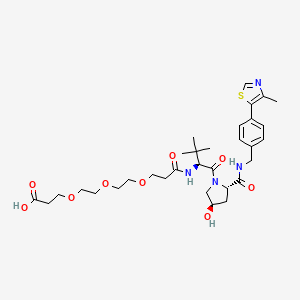

(S,R,S)-AHPC-PEG3-propionic acid

Übersicht

Beschreibung

VH 032 - linker 4, also known as (S,R,S)-AHPC-PEG3-COOH, is a functionalized ligand for the von Hippel-Lindau (VHL) protein. This compound is primarily used in the development of proteolysis-targeting chimeras (PROTACs), which are designed to degrade specific proteins by recruiting the ubiquitin-proteasome system. VH 032 - linker 4 incorporates an E3 ligase ligand and a polyethylene glycol (PEG) linker, making it suitable for conjugation to a target protein ligand .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of VH 032 - linker 4 involves multiple steps, starting with the preparation of the VHL ligand. The VHL ligand is then functionalized with a PEG linker and a terminal acid group. The reaction conditions typically involve the use of suitable solvents and reagents to achieve high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) to ensure a purity of ≥95% .

Industrial Production Methods: Industrial production of VH 032 - linker 4 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. The use of automated systems and advanced purification techniques ensures consistent quality and high purity of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: VH 032 - Linker 4 unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Der PEG-Linker kann durch verschiedene funktionelle Gruppen substituiert werden, um vielfältige PROTAC-Moleküle zu erzeugen.

Konjugationsreaktionen: Die terminale Säuregruppe ermöglicht die Konjugation an Zielproteinliganden, wodurch stabile PROTAC-Komplexe entstehen

Häufige Reagenzien und Bedingungen:

Lösungsmittel: Dimethylsulfoxid (DMSO) wird häufig als Lösungsmittel für VH 032 - Linker 4 verwendet.

Reagenzien: Zu den gängigen Reagenzien gehören Kupplungsmittel wie N,N'-Dicyclohexylcarbodiimid (DCC) und N-Hydroxysuccinimid (NHS) für Konjugationsreaktionen

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind PROTAC-Moleküle, die Zielproteine selektiv abbauen können, indem sie die VHL-E3-Ubiquitinligase rekrutieren .

Wissenschaftliche Forschungsanwendungen

VH 032 - Linker 4 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird bei der Synthese von PROTACs für den gezielten Abbau von Proteinen eingesetzt.

Biologie: Wird in Studien eingesetzt, um Protein-Protein-Wechselwirkungen und zelluläre Signalwege zu verstehen.

Medizin: Wird für potenzielle therapeutische Anwendungen bei Krebs und anderen Krankheiten untersucht, indem krankheitsverursachende Proteine abgebaut werden.

Industrie: Wird bei der Entwicklung neuartiger Medikamentenkandidaten und chemischer Sonden für Forschung und Entwicklung eingesetzt

5. Wirkmechanismus

VH 032 - Linker 4 funktioniert, indem er die VHL-E3-Ubiquitinligase zum Zielprotein rekrutiert. Der PEG-Linker erleichtert die Bildung eines stabilen Komplexes zwischen dem VHL-Liganden und dem Zielproteinliganden. Dieser Komplex wird dann vom Ubiquitin-Proteasom-System erkannt, was zur Ubiquitinierung und anschließendem Abbau des Zielproteins führt. Zu den beteiligten molekularen Zielen und Signalwegen gehört der Hypoxia-inducible Factor (HIF)-Signalweg, bei dem VHL eine kritische Rolle bei der Regulation der HIF-α-Spiegel spielt .

Ähnliche Verbindungen:

VH 032: Ein Derivat des VHL-Liganden, das bei der Entwicklung von PROTACs verwendet wird.

VH032-thiol-C6-NH2: Eine synthetisierte Verbindung, die als E3-Liganden-Liganden-Linker-Konjugat fungiert.

Thalidomid-NH-C4-NH-Boc: Ein E3-Liganden-Ligand, der in der PROTAC-Technologie eingesetzt wird

Einzigartigkeit: VH 032 - Linker 4 ist einzigartig aufgrund seines funktionalisierten PEG-Linkers und seiner terminalen Säuregruppe, die eine vielseitige Konjugation an verschiedene Zielproteinliganden ermöglichen. Diese Vielseitigkeit macht ihn zu einem wertvollen Werkzeug bei der Entwicklung von PROTACs für den gezielten Abbau von Proteinen .

Wirkmechanismus

VH 032 - linker 4 functions by recruiting the VHL E3 ubiquitin ligase to the target protein. The PEG linker facilitates the formation of a stable complex between the VHL ligand and the target protein ligand. This complex is then recognized by the ubiquitin-proteasome system, leading to the ubiquitination and subsequent degradation of the target protein. The molecular targets and pathways involved include the hypoxia-inducible factor (HIF) pathway, where VHL plays a critical role in regulating HIF-α levels .

Vergleich Mit ähnlichen Verbindungen

VH 032: A derivative of the VHL ligand used in the development of PROTACs.

VH032-thiol-C6-NH2: A synthesized compound that functions as an E3 ligase ligand-linker conjugate.

Thalidomide-NH-C4-NH-Boc: An E3 ligase ligand used in PROTAC technology

Uniqueness: VH 032 - linker 4 is unique due to its functionalized PEG linker and terminal acid group, which allow for versatile conjugation to various target protein ligands. This versatility makes it a valuable tool in the development of PROTACs for targeted protein degradation .

Biologische Aktivität

(S,R,S)-AHPC-PEG3-propionic acid is a synthesized compound that plays a significant role in the field of targeted protein degradation, particularly through the use of PROTAC (Proteolysis Targeting Chimeras) technology. This compound serves as an E3 ligase ligand-linker conjugate, which facilitates the ubiquitination and subsequent degradation of specific target proteins within cells. This article presents a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

- CAS Number : 2140807-42-5

- Molecular Weight : 662.79 g/mol

- Chemical Formula : C32H46N4O9S

- IUPAC Name : 3-{2-[2-(2-{[(2S)-1-[(2S,4R)-4-hydroxy-2-({[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamoyl}ethoxy)ethoxy]ethoxy}propanoic acid

This compound operates by binding to E3 ligases, which are crucial components of the ubiquitin-proteasome system. The compound's structure allows it to link target proteins to E3 ligases, promoting their ubiquitination and subsequent degradation. This mechanism is particularly useful in cancer therapy and other diseases where specific protein levels need to be controlled.

Key Features:

- E3 Ligase Interaction : Facilitates the recruitment of target proteins for ubiquitination.

- Linker Properties : The PEG3 linker enhances solubility and stability in biological systems.

Biological Activity and Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

- Targeted Protein Degradation :

- Neuroinflammation Studies :

- Case Studies :

Table 1: Summary of Biological Activity Studies

| Property | Value |

|---|---|

| CAS Number | 2140807-42-5 |

| Molecular Weight | 662.79 g/mol |

| Chemical Formula | C32H46N4O9S |

| IUPAC Name | 3-{...} (full name as above) |

Eigenschaften

IUPAC Name |

3-[2-[2-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H46N4O9S/c1-21-28(46-20-34-21)23-7-5-22(6-8-23)18-33-30(41)25-17-24(37)19-36(25)31(42)29(32(2,3)4)35-26(38)9-11-43-13-15-45-16-14-44-12-10-27(39)40/h5-8,20,24-25,29,37H,9-19H2,1-4H3,(H,33,41)(H,35,38)(H,39,40)/t24-,25+,29-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHEJFYORSLEJKX-BEYSDYMESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOCCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H46N4O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

662.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.